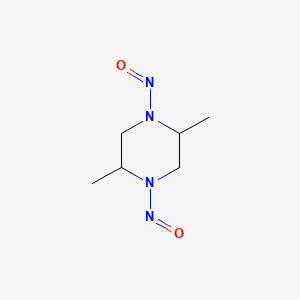
2,5-Dimethyldinitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyldinitrosopiperazine is a chemical compound with the molecular formula C6H12N4O2 It is a derivative of piperazine, characterized by the presence of two nitroso groups attached to the nitrogen atoms in the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyldinitrosopiperazine typically involves the nitration of 2,5-dimethylpiperazine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the dinitroso derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyldinitrosopiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce diamines.
Scientific Research Applications
2,5-Dimethyldinitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethyldinitrosopiperazine involves its interaction with cellular components. The nitroso groups can form reactive intermediates that interact with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids. These interactions can disrupt cellular processes and induce apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Dinitrosopiperazine: A closely related compound with similar chemical properties but different biological activities.
2-Methyldinitrosopiperazine: Another derivative with a single methyl group, exhibiting distinct reactivity and potency.
2,6-Dimethyldinitrosopiperazine: Known for its higher carcinogenic potency compared to 2,5-Dimethyldinitrosopiperazine.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its dual nitroso groups confer distinct chemical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
55556-88-2 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2,5-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-10(8-12)6(2)4-9(5)7-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZDRKXNMKZRFCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1N=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)

![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)


